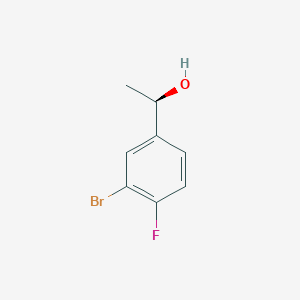
(R)-1-(3-Bromo-4-fluorophenyl)ethanol
Übersicht
Beschreibung
(R)-1-(3-Bromo-4-fluorophenyl)ethanol, also known as (R)-1-BFPE, is a chiral compound that has been studied extensively in recent years due to its potential applications in pharmaceutical and chemical research. (R)-1-BFPE is a chiral alcohol which has been found to possess a variety of properties and has been used as a precursor for a number of different compounds.
Wissenschaftliche Forschungsanwendungen
In proteomics research, “®-1-(3-Bromo-4-fluorophenyl)ethanol” could be used in various ways, such as a reagent, a standard for calibration, or a part of a complex mixture to study protein interactions. The specific application would depend on the research question and the experimental design.
The methods of application or experimental procedures would also vary widely depending on the specific use. For example, it could be used in mass spectrometry, a technique often used in proteomics to identify and quantify proteins in complex mixtures. In this case, “®-1-(3-Bromo-4-fluorophenyl)ethanol” could be used to create a known standard against which unknown samples can be compared.
As for the results or outcomes, they would be highly dependent on the specific research question and experimental design. In general, the use of “®-1-(3-Bromo-4-fluorophenyl)ethanol” would contribute to the overall understanding of the protein or proteins being studied.
Induction heating (IH) systems have been attracting more attention due to their direct heating capability. Moreover, IH systems have the advantages of fast heating performance, high efficiency, cleanliness, and safety . In general, IH systems cannot properly heat non-ferromagnetic pots because of their low resistance . Technical methods of increasing equivalent resistance are required for properly heating the non-ferromagnetic pot .
Eigenschaften
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOVUXOLMANJU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromo-4-fluorophenyl)ethanol | |
CAS RN |
1212136-05-4 | |
| Record name | (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid](/img/structure/B1293992.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)
![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)
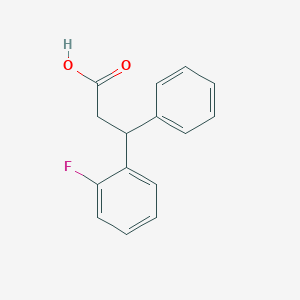
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
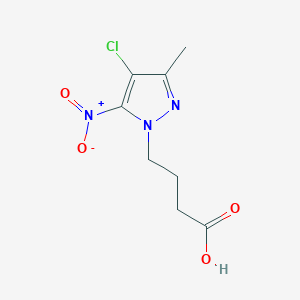
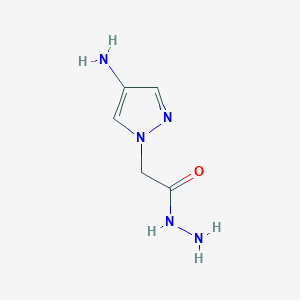
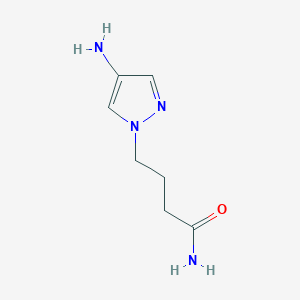
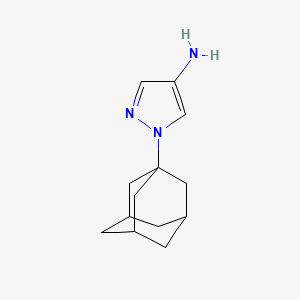
![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
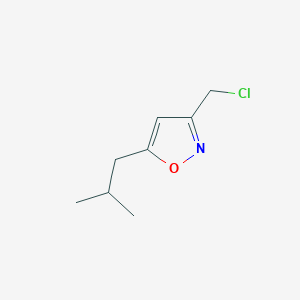
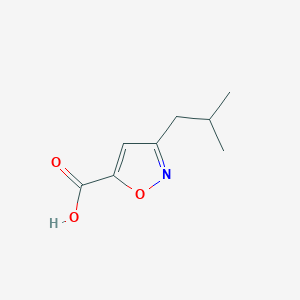
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)